molecular formula C23H18Br2N2O3 B11098661 2,4-dibromo-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol

2,4-dibromo-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol

Cat. No.: B11098661
M. Wt: 530.2 g/mol
InChI Key: CASMNWBWJJBEPJ-UHFFFAOYSA-N
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Description

2,4-dibromo-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine atoms, a benzoxazole ring, and multiple methyl groups. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol typically involves multiple steps, including bromination, condensation, and cyclization reactions. The starting materials often include 2,4-dibromophenol and 3,4-dimethylbenzaldehyde. The reaction conditions may involve the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may need polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

The major products formed from the reactions of this compound include various substituted phenols, quinones, and benzoxazole derivatives

Scientific Research Applications

2,4-dibromo-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol has a wide range of scientific research applications:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or a ligand for receptor binding studies. Its interactions with biological macromolecules can provide insights into cellular processes.

    Medicine: The compound’s potential therapeutic properties are being investigated for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

    Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • **2,4-dibromo-6-[(E)-{[2-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}phenyl]imino]methyl}phenol
  • 2,4-dibromo-6-[(E)-{[2-hydroxy-5-nitrophenyl]imino}methyl]phenol
  • 2,4-dibromo-6-[(E)-{[2-hydroxyphenyl]imino}methyl]phenol

Uniqueness

What sets 2,4-dibromo-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol apart from similar compounds is its unique combination of bromine atoms, benzoxazole ring, and multiple methyl groups

Properties

Molecular Formula

C23H18Br2N2O3

Molecular Weight

530.2 g/mol

IUPAC Name

2,4-dibromo-6-[[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]-5-methylbenzene-1,3-diol

InChI

InChI=1S/C23H18Br2N2O3/c1-11-4-5-14(8-12(11)2)23-27-17-9-15(6-7-18(17)30-23)26-10-16-13(3)19(24)22(29)20(25)21(16)28/h4-10,28-29H,1-3H3

InChI Key

CASMNWBWJJBEPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=C(C(=C4O)Br)O)Br)C)C

Origin of Product

United States

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